molecular formula C15H12N2 B13502070 3-(9H-carbazol-3-yl)propanenitrile

3-(9H-carbazol-3-yl)propanenitrile

Cat. No.: B13502070
M. Wt: 220.27 g/mol
InChI Key: PLTUHWIQDPAIMU-UHFFFAOYSA-N
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Description

3-(9H-carbazol-3-yl)propanenitrile is an organic compound with the molecular formula C15H12N2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-3-yl)propanenitrile typically involves the reaction of carbazole with a suitable nitrile compound. One common method involves the catalytic reduction of this compound using RANEY® nickel in dried dioxane under hydrogen pressure at elevated temperatures . This method ensures high purity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-3-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(9H-carbazol-3-yl)propanenitrile has extensive applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-3-yl)propanenitrile involves its interaction with molecular targets and pathways. The compound’s effects are primarily attributed to its ability to undergo redox reactions and form stable intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The incorporation of the carbazole moiety facilitates charge transport and enhances the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-carbazol-9-yl)propanenitrile
  • Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]

Uniqueness

3-(9H-carbazol-3-yl)propanenitrile is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct electronic and chemical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(9H-carbazol-3-yl)propanenitrile

InChI

InChI=1S/C15H12N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-2,5-8,10,17H,3-4H2

InChI Key

PLTUHWIQDPAIMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCC#N

Origin of Product

United States

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